2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride
Description
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13ClFNO It is characterized by the presence of a fluorine atom, an oxolane ring, and an ethanamine group
Properties
IUPAC Name |
2-fluoro-2-(oxolan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(3-8)5-1-2-9-4-5;/h5-6H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBICVPWMCADHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Amination: The ethanamine group is introduced through nucleophilic substitution reactions using suitable amine precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction environments to facilitate efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Amine or alcohol derivatives.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and oxolane ring contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(Furan-3-yl)ethan-1-amine hydrochloride: Similar in structure but contains a furan ring instead of an oxolane ring.
2-Fluoro-2-(tetrahydrofuran-3-yl)ethan-1-amine hydrochloride: Contains a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness: 2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride is unique due to the presence of the oxolane ring and the fluorine atom, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Biological Activity
2-Fluoro-2-(oxolan-3-yl)ethan-1-amine hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Characterized by its unique molecular structure, which includes a fluorine atom and an oxolane ring, this compound has shown potential biological activities, particularly in cancer research and antibacterial applications. This article provides a detailed overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C6H13ClFNO
- CAS Number : 1803592-17-7
- InChI Key : ZYZOZVDOIHZJFI-UHFFFAOYSA-N
The presence of the fluorine atom enhances the compound's stability and biological activity, while the oxolane ring contributes to its chemical reactivity.
This compound has been identified as an inhibitor of KIF18A, a motor protein involved in mitotic spindle assembly. This inhibition suggests potential anti-cancer properties, as it may disrupt cell division processes that are often dysregulated in cancer cells.
Antibacterial Properties
Research indicates that derivatives of this compound exhibit antibacterial activity, making it a candidate for developing new antibiotics. The specific mechanisms by which it interacts with bacterial enzymes are still under investigation, but initial studies suggest it may interfere with essential bacterial functions.
Comparative Biological Activity
The following table summarizes some similar compounds and their respective biological activities:
| Compound Name | Biological Activity |
|---|---|
| 1-(Oxolan-3-yl)ethanamine | Building block in organic synthesis |
| 2-Fluoroethylamine | Less complex structure; limited biological activity |
| 4-Fluorobenzylamine | Exhibits different biological activities due to aromaticity |
| N-(Fluorophenyl)acetamide | Primarily used for analgesic properties |
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxolane Ring : Cyclization reactions using appropriate precursors.
- Introduction of the Fluorine Atom : Fluorination using agents like diethylaminosulfur trifluoride (DAST).
- Amination : Nucleophilic substitution reactions to introduce the ethanamine group.
- Hydrochloride Formation : Reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial methods focus on optimizing reaction conditions to enhance yield and purity, often employing advanced catalysts and controlled environments.
Case Studies and Research Findings
Recent studies have focused on elucidating the biological interactions of this compound:
- Cancer Cell Studies : In vitro studies demonstrated that this compound effectively inhibits KIF18A activity in various cancer cell lines, leading to reduced proliferation rates.
- Antibacterial Efficacy : Preliminary tests against common bacterial strains indicate significant antibacterial activity, warranting further exploration into its mechanism of action.
Ongoing Research
Research is ongoing to explore additional interactions with biomolecules and potential therapeutic applications in oncology and infectious diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
